molecular formula C9H24Cl3N3 B2462149 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride CAS No. 2227204-87-5

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride

Cat. No.: B2462149
CAS No.: 2227204-87-5
M. Wt: 280.66
InChI Key: AIGDWIXUUOVPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride typically involves the reaction of 2-(4-isopropylpiperazin-1-yl)ethanamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)ethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.3ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;;/h9H,3-8,10H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQHPJDORJNJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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